Ammonium 1-carboxylatoethyl stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. It is a derivative of stearic acid and is commonly used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 1-carboxylatoethyl stearate typically involves the esterification of stearic acid with 2-hydroxypropanoic acid, followed by the neutralization of the resulting ester with ammonium hydroxide . The reaction conditions generally include:

Esterification: Stearic acid is reacted with 2-hydroxypropanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures (around 100-150°C).

Neutralization: The ester is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Material Preparation: Purification of stearic acid and 2-hydroxypropanoic acid.

Reaction: Conducting the esterification and neutralization reactions in large-scale reactors.

Purification: The product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ammonium 1-carboxylatoethyl stearate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids and ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under mild to moderate conditions.

Major Products Formed

Oxidation: Stearic acid and 2-hydroxypropanoic acid derivatives.

Reduction: Stearyl alcohol and propanol derivatives.

Substitution: Various substituted stearates and propanoates.

Scientific Research Applications

Ammonium 1-carboxylatoethyl stearate has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.

Biology: Employed in the preparation of lipid-based drug delivery systems and as a stabilizer for biological samples.

Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in topical creams and ointments.

Mechanism of Action

The mechanism of action of ammonium 1-carboxylatoethyl stearate involves its ability to interact with lipid membranes and proteins. It can form micelles and vesicles, which can encapsulate and transport hydrophobic molecules. The compound’s molecular targets include cell membranes and various enzymes, where it can modulate their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Ammonium stearate: A simpler ammonium salt of stearic acid, used primarily as a surfactant.

Sodium stearate: A sodium salt of stearic acid, commonly used in soap production.

Potassium stearate: A potassium salt of stearic acid, used in cosmetics and personal care products.

Uniqueness

Ammonium 1-carboxylatoethyl stearate is unique due to its dual functional groups (carboxylate and ammonium), which provide enhanced emulsifying and stabilizing properties compared to simpler stearate salts. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions .

Biological Activity

Ammonium 1-carboxylatoethyl stearate, a compound derived from stearic acid, has garnered attention for its biological activity, particularly in antimicrobial and surfactant applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

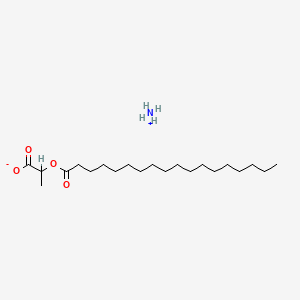

Chemical Structure and Properties

This compound is characterized by its amphiphilic nature, possessing both hydrophilic (ammonium and carboxylate groups) and hydrophobic (stearate chain) characteristics. This structure enables it to function effectively as a surfactant, influencing its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound's effectiveness against various microorganisms can be attributed to its ability to disrupt microbial cell membranes.

- Mechanism of Action : The cationic nature of ammonium compounds allows them to interact with negatively charged components of microbial membranes, leading to cell lysis and death. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Biodegradation and Environmental Impact

Despite its antimicrobial efficacy, the biodegradability of this compound has been a point of concern. The compound's resistance to degradation can lead to accumulation in the environment, potentially disrupting ecological systems.

- Biodegradation Studies : A study highlighted that after two weeks, the biodegradation value of ammonium compounds was notably low due to their antimicrobial activity, which may hinder microbial communities responsible for degradation .

Case Studies

- Surfactant Applications : In a study focused on surfactants, this compound demonstrated superior foaming ability compared to other surfactants. Its critical micelle concentration (CMC) was evaluated alongside other compounds, revealing its potential in industrial applications where foam stability is crucial .

- Antimicrobial Efficacy in Food Preservation : Another case study examined the use of ammonium compounds in food preservation. The compound was found to significantly inhibit the production of biogenic amines during fish fermentation processes, showcasing its utility in enhancing food safety .

Research Findings

The following table summarizes key findings from various studies on this compound:

Properties

CAS No. |

74173-78-7 |

|---|---|

Molecular Formula |

C21H43NO4 |

Molecular Weight |

373.6 g/mol |

IUPAC Name |

azanium;2-octadecanoyloxypropanoate |

InChI |

InChI=1S/C21H40O4.H3N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);1H3 |

InChI Key |

MHGUZECDIRJQKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.